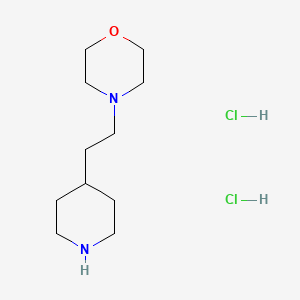

4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride

Description

Properties

IUPAC Name |

4-(2-piperidin-4-ylethyl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQNRCVLEZKOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-(1-Benzylpiperidin-4-yl)morpholine Intermediate

- Reactants: 1-benzyl-4-piperidone and morpholine.

- Solvent: Toluene.

- Catalyst: Platinum or palladium supported on carbon or alumina (e.g., Pt/C, Pd/C).

- Conditions:

- The reaction mixture is heated to approximately 110 °C under reflux to remove water formed during the reaction (using a Dean-Stark apparatus).

- Hydrogen gas is introduced at pressures up to 1 MPa (10 kg/cm²).

- The reaction is stirred at 50 °C for about 36 hours.

- Mechanism: Reductive amination occurs where the ketone group of 1-benzyl-4-piperidone reacts with morpholine to form an imine intermediate, which is then hydrogenated to the secondary amine.

Removal of Excess Morpholine

- After the reaction, unreacted morpholine is removed by distillation, solvent replacement, or crystallization.

- This step is crucial to prevent interference in the subsequent debenzylation step.

Debenzylation to Yield 4-(Piperidin-4-yl)morpholine

- The intermediate 4-(1-benzylpiperidin-4-yl)morpholine is subjected to catalytic hydrogenolysis.

- Catalyst: Palladium on carbon (Pd/C).

- Conditions: Hydrogen gas at pressures around 40 kg/cm², temperature about 50 °C, reaction time approximately 8 hours.

- This step removes the benzyl protecting group, yielding 4-(piperidin-4-yl)morpholine.

Conversion to Dihydrochloride Salt

- The free base is treated with concentrated hydrochloric acid (typically 36% HCl).

- The salt precipitates out and is filtered, washed, and dried.

- This salt form improves stability and facilitates handling.

Industrial Scale Preparation Example

| Step | Reactants & Conditions | Details | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 1-benzyl-4-piperidone (100 g), morpholine (92 g), toluene (500 mL), Pt/C catalyst, 50 °C, 36 h, 10 kg/cm² H₂ | Reductive amination with water removal | 88.6 (as intermediate dihydrochloride) | >99.9 (GC analysis) |

| 2 | Intermediate dihydrochloride (155 g), t-butanol (500 mL), K₂CO₃ solution to pH > 11, Pd/C catalyst, 50 °C, 8 h, 40 kg/cm² H₂ | Debenzylation and neutralization | 89.7 (final product) | High purity confirmed by GC |

Research Findings and Advantages

- Catalyst Choice: Platinum catalysts provide mild reaction conditions and suppress by-product formation, yielding high purity products.

- Reaction Conditions: Hydrogen pressures below 1 MPa for reductive amination and higher pressures (~40 kg/cm²) for debenzylation optimize reaction rates and selectivity.

- Purification: The use of distillation and crystallization to remove unreacted morpholine and isolate the dihydrochloride salt ensures high product purity (>99.9%).

- Safety and Scalability: The method avoids toxic reducing agents, uses hydrogen gas as a clean reductant, and operates under relatively mild temperatures, making it industrially viable.

- Yield: Overall yields for the two-step process approach 80-90%, which is excellent for heterocyclic amine synthesis.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents | Catalyst | Conditions | Outcome | Notes |

|---|---|---|---|---|---|---|

| 1 | Reductive amination | 1-benzyl-4-piperidone + morpholine | Pt/C or Pd/C | 50 °C, 36 h, 10 kg/cm² H₂, toluene solvent | 4-(1-benzylpiperidin-4-yl)morpholine | Water removal via Dean-Stark |

| 2 | Morpholine removal | Distillation/crystallization | - | Ambient to mild heating | Purified intermediate | Removes unreacted morpholine |

| 3 | Debenzylation | Intermediate + HCl | Pd/C | 50 °C, 8 h, 40 kg/cm² H₂, t-butanol solvent | 4-(piperidin-4-yl)morpholine | Benzyl group hydrogenolysis |

| 4 | Salt formation | Free base + HCl (36%) | - | Cooling, stirring | Dihydrochloride salt | Facilitates isolation and purity |

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is extensively used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile tool for chemists looking to create tailored compounds for specific applications.

Biology

- Enzyme Inhibition Studies : 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride has been utilized in research focused on enzyme inhibition. It can modulate the activity of specific enzymes, making it valuable for studying metabolic pathways and developing potential therapeutic agents.

- Receptor Binding : The compound's interaction with biological receptors allows researchers to investigate its effects on cellular signaling pathways. This property is crucial for drug discovery efforts targeting various diseases.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the manufacture of specialty chemicals. Its unique structure facilitates the development of products with specific desired properties.

Uniqueness

The combination of morpholine and piperidine structures in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness enhances its utility across various research fields.

Mechanism of Action

The mechanism of action of 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- The ethyl chain in the target compound may improve membrane permeability compared to methyl-linked analogs (e.g., 4-(3-Piperidinylmethyl)morpholine) .

- For example, 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride’s methyl group creates steric hindrance, which could limit interactions with hydrophobic binding pockets .

Pharmacological and Regulatory Insights

Receptor Modulation

- Morpholine-piperidine hybrids, such as VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine), demonstrate activity in androgen receptor (AR) studies . While the target compound’s pharmacological profile is unconfirmed, its ethyl spacer may enable flexible interactions with AR splice variants (e.g., AR-V7) .

Regulatory Status

- Analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride lack complete ecotoxicological data, suggesting the target compound may require rigorous environmental safety assessments .

- Research-only compounds (e.g., 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride) highlight the need for controlled handling and restricted human use .

Biological Activity

4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride, also known by its CAS number 103640-18-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a piperidine group, which is crucial for its interaction with biological targets. Its molecular formula is , and it is typically encountered in the form of dihydrochloride salts.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its potential effects on opioid receptors, specifically the kappa-opioid receptor, which is associated with analgesic effects without the typical side effects of mu-opioid agonists.

Analgesic Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant analgesic properties. For instance, a related compound was shown to have a dose-dependent analgesic effect in models of neuropathic pain, outperforming traditional analgesics like butorphanol .

Anticancer Activity

Research indicates that derivatives of this compound may also possess anticancer properties. A study highlighted the ability of certain morpholine derivatives to downregulate c-MYC expression in Burkitt’s lymphoma cells, suggesting potential therapeutic avenues for cancer treatment .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Analgesic Potency (EC50) | Anticancer Activity |

|---|---|---|

| 1c.2HCl (related compound) | 38.8 times superior to U50488 | Significant |

| This compound | TBD | TBD |

Case Study 1: Analgesic Efficacy

In a controlled study, the analgesic efficacy of this compound was evaluated using the "Hot/Cold plate" test. Results indicated that the compound maintained significant pain relief for up to six hours without developing tolerance over ten days of administration .

Case Study 2: Cancer Cell Line Interaction

A separate investigation focused on the interaction of this compound with cancer cell lines demonstrated that it could effectively reduce c-MYC levels, a critical regulator of cell proliferation and survival in many cancers. This suggests a mechanism by which the compound could exert anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride, and what are common optimization challenges?

- Methodological Answer : A typical synthesis involves coupling morpholine derivatives with piperidine intermediates. For example, analogous compounds like 4-(4-Piperidinyl)morpholine dihydrochloride (CAS 550370-31-5) are synthesized via nucleophilic substitution or reductive amination. A key step is the dihydrochloride salt formation using HCl in polar solvents like ethanol . Common challenges include controlling regioselectivity in piperidine functionalization and minimizing byproducts during salt formation. Purification often requires recrystallization or column chromatography under inert conditions .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C9H20Cl2N2O has a theoretical MW of 239.18 g/mol).

- X-ray crystallography for crystalline derivatives to resolve stereochemical ambiguities, as seen in morpholine-piperidine hybrids .

- Elemental analysis to validate Cl⁻ content (~28% for dihydrochloride salts) .

Q. What factors influence the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is pH- and temperature-dependent. Studies on similar dihydrochloride salts show:

- Degradation in aqueous solutions above pH 7 due to deprotonation of the piperidine moiety.

- Hygroscopicity , requiring storage in desiccators at –20°C under argon .

- Light sensitivity , necessitating amber vials to prevent photolytic decomposition of the morpholine ring .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are used to study its mechanisms?

- Methodological Answer : Piperidine-morpholine hybrids are investigated for receptor binding (e.g., serotonin or dopamine receptors) using:

- Radioligand displacement assays to measure IC50 values.

- Molecular docking simulations to predict binding poses, leveraging crystallographic data from homologs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .

- In vitro cell viability assays (e.g., MTT) to assess cytotoxicity in cancer lines, as shown for antiproliferative piperidine-dihydroquinazolinones .

Q. What strategies resolve contradictions in reported activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : LC-MS purity ≥95% is critical; impurities like unreacted piperidine can skew bioactivity .

- Solvent effects : Activity in DMSO vs. aqueous buffers alters membrane permeability.

- Assay conditions : Temperature and ion concentration (e.g., Mg²⁺) modulate receptor affinity. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize this compound for therapeutic applications?

- Methodological Answer : SAR studies focus on:

- Piperidine substitution : Electron-withdrawing groups (e.g., –NO2) enhance receptor binding but may reduce solubility.

- Morpholine ring modifications : Replacing oxygen with sulfur alters pharmacokinetics.

- Salt form comparisons : Dihydrochloride vs. monohydrochloride salts impact bioavailability, as seen in related morpholine derivatives .

- In vivo PK/PD models : Rodent studies track plasma half-life and metabolite formation using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.